

Fosteabine: A Novel Nucleoside Analog for Hematological Malignancies

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Compound of Interest

Compound Name: *Fosteabine*

Cat. No.: *B1669689*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosteabine, also known as cytarabine ocfosfate, is a novel, orally bioavailable nucleoside analog developed as a prodrug of the widely used chemotherapeutic agent cytarabine (ara-C). [1] As a lipophilic derivative of ara-C, **fosteabine** is designed to overcome some of the limitations of its parent compound, such as rapid inactivation by deamination and poor oral bioavailability. [2] This resistance to deoxycytidine deaminase allows for sustained plasma concentrations of the active metabolite, ara-C, potentially leading to improved therapeutic efficacy in hematological malignancies. This technical guide provides a comprehensive overview of **fosteabine**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Compound Details

Property	Value	Reference
Chemical Name	1-beta-D-Arabinofuranosylcytosine-5'-stearylphosphate	[3]
Synonyms	Cytarabine ocfosfate, Stearyl-ara-CMP, YNK-01	[2][3]
Molecular Formula	C27H50N3O8P	
Molecular Weight	575.68 g/mol	
Classification	Nucleoside Antimetabolite/Analog	
Administration	Oral	[2][3]

Mechanism of Action

Fosteabine itself is an inactive prodrug. Following oral administration, it is absorbed and metabolized, likely in the liver, to its active form, cytarabine (ara-C).[1] The primary mechanism of action of **fosteabine** is therefore identical to that of cytarabine, which involves the inhibition of DNA synthesis.[1]

The active metabolite of cytarabine is cytarabine triphosphate (ara-CTP). Ara-C is transported into the cell by the human equilibrative nucleoside transporter 1 (hENT1).[3] Once inside the cell, it is phosphorylated to cytarabine monophosphate (ara-CMP) by deoxycytidine kinase (dCK), the rate-limiting step in its activation. Subsequently, ara-CMP is further phosphorylated to ara-CTP.[3][4] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[5] The incorporation of ara-CTP into the DNA chain leads to chain termination, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[5]

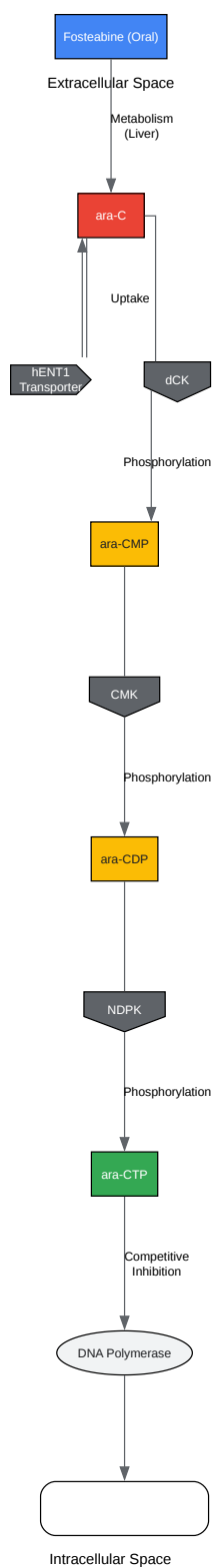


Figure 1: Mechanism of Action of Fosteabine

[Click to download full resolution via product page](#)Figure 1: Mechanism of Action of **Fosteabine**

Preclinical Data

In Vitro Studies

Fosteabine, through its active metabolite ara-C, has demonstrated cytotoxic activity against various hematological cancer cell lines. The cytostatic effect of ara-C and its derivatives can be prevented by 2'-deoxycytidine, confirming their action as prodrugs of ara-C.

Table 1: In Vitro Activity of Cytarabine (Active Metabolite of **Fosteabine**)

Cell Line	Cancer Type	IC50	Reference
HL-60	Human Promyelocytic Leukemia	Data not consistently reported in searched literature	
L1210	Murine Leukemia	Effective in vivo	[4]
MaTu	Human Mammary Tumor	Cytostatically active	[1]

| H184 A1N4 | Human Mammary Epithelial | Cytostatically active |[1] |

In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of **fosteabine**. In a murine model of lymphatic leukemia (P388), **fosteabine** showed significant antitumor activity, with an efficacy equal to or even superior to ara-C.[1] A key advantage observed in these studies was the oral activity of **fosteabine**, a significant improvement over the parenteral administration required for ara-C.[1] Furthermore, **fosteabine** administration was associated with less pronounced side effects, such as leukopenia and body weight reduction, compared to the parent drug.[1]

Pharmacokinetic studies in dogs have shown that oral administration of cytarabine ocfosfate at a dose of 200 mg/m² resulted in a maximum serum concentration (C_{max}) of ara-C between 456.1-724.0 ng/mL and a terminal half-life of 23.3 to 29.4 hours.[5]

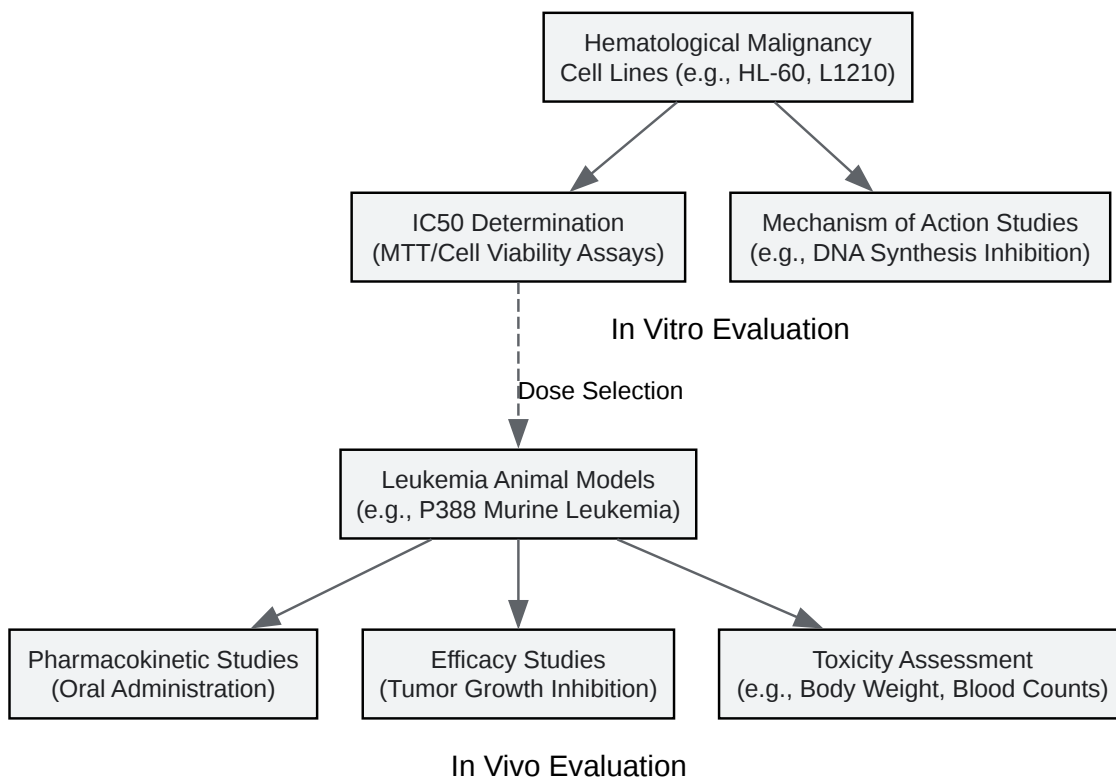


Figure 2: Preclinical Evaluation Workflow for Fosteabine

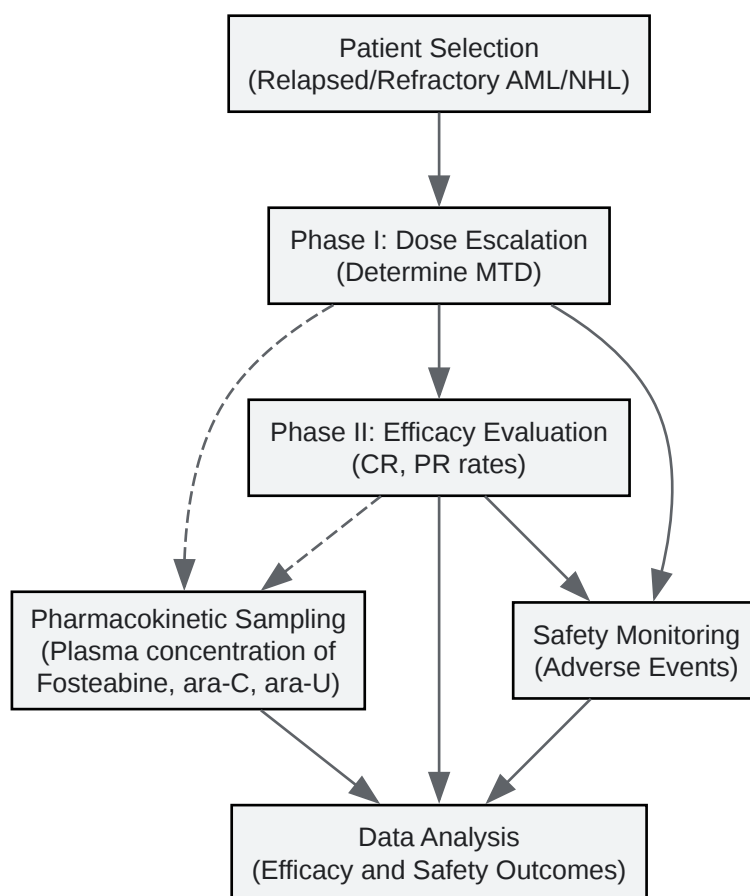


Figure 3: Clinical Trial Workflow for Fosteabine

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